Cas no 1862918-28-2 (ethyl 2-hydroxy-3-[(oxetan-3-yl)amino]propanoate)

Ethyl 2-hydroxy-3-[(oxetan-3-yl)amino]propanoate is a versatile synthetic intermediate with applications in pharmaceutical and organic chemistry. Its structure features both hydroxyl and oxetane-functionalized amino groups, enabling its use in the preparation of bioactive compounds, particularly those targeting medicinal chemistry projects. The oxetane moiety enhances metabolic stability and solubility, while the ester group allows for further derivatization. This compound is valued for its balanced reactivity, facilitating selective modifications under mild conditions. Its chiral center also makes it useful in asymmetric synthesis. Suitable for controlled reactions, it serves as a key building block in the development of novel therapeutics and fine chemicals.
ethyl 2-hydroxy-3-[(oxetan-3-yl)amino]propanoate structure
1862918-28-2 structure
Product Name:ethyl 2-hydroxy-3-[(oxetan-3-yl)amino]propanoate
CAS No:1862918-28-2
MF:C8H15NO4
MW:189.209002733231
CID:5303925
Update Time:2026-03-10

ethyl 2-hydroxy-3-[(oxetan-3-yl)amino]propanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl2-hydroxy-3-[(oxetan-3-yl)amino]propanoate
    • ethyl 2-hydroxy-3-[(oxetan-3-yl)amino]propanoate
    • Inchi: 1S/C8H15NO4/c1-2-13-8(11)7(10)3-9-6-4-12-5-6/h6-7,9-10H,2-5H2,1H3
    • InChI Key: ZCOQZXLMZMVPHU-UHFFFAOYSA-N
    • SMILES: O1CC(C1)NCC(C(=O)OCC)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 170
  • XLogP3: -0.3
  • Topological Polar Surface Area: 67.8

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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN1888-100mg
ethyl 2-hydroxy-3-[(oxetan-3-yl)amino]propanoate
1862918-28-2 95%
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ethyl 2-hydroxy-3-[(oxetan-3-yl)amino]propanoate Suppliers

Amadis Chemical Company Limited
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(CAS:1862918-28-2)ethyl 2-hydroxy-3-[(oxetan-3-yl)amino]propanoate
Order Number:A1074661
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:55
Price ($):402.0
Email:sales@amadischem.com

Additional information on ethyl 2-hydroxy-3-[(oxetan-3-yl)amino]propanoate

Introduction to Ethyl 2-Hydroxy-3-[(oxetan-3-yl)amino]propanoate (CAS No. 1862918-28-2)

Ethyl 2-hydroxy-3-[(oxetan-3-yl)amino]propanoate, identified by its CAS number CAS No. 1862918-28-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a unique structural motif, has garnered attention due to its potential applications in drug development and as a key intermediate in synthetic chemistry.

The molecular structure of ethyl 2-hydroxy-3-[(oxetan-3-yl)amino]propanoate consists of a hydroxy-substituted propanoate ester backbone, functionalized with an oxetan-3-ylamino group. This particular arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules. The oxetane ring, known for its strained three-membered cycle, introduces a high degree of reactivity, enabling various chemical transformations that are not possible with linear or branched aliphatic systems.

In recent years, there has been growing interest in the use of oxetane derivatives in medicinal chemistry due to their ability to enhance the bioavailability and metabolic stability of drug candidates. The presence of the hydroxyl group and the amino-substituted oxetane moiety in ethyl 2-hydroxy-3-[(oxetan-3-yl)amino]propanoate suggests that it could serve as a precursor for the development of novel therapeutic agents. Specifically, the oxetane ring can undergo ring-opening reactions under specific conditions, allowing for the introduction of diverse substituents at various positions on the molecule.

One of the most compelling aspects of ethyl 2-hydroxy-3-[(oxetan-3-yl)amino]propanoate is its potential utility in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the biological activity of peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The oxetane ring can be used to replace peptide bonds or other susceptible linkages, resulting in more stable and orally active molecules. This approach has been successfully applied in the development of protease inhibitors and other therapeutic agents.

The compound's structural features also make it a valuable tool for studying enzyme-substrate interactions. The strained nature of the oxetane ring can be exploited to design transition-state analogs that bind tightly to specific enzymes. Such analogs can provide insights into the catalytic mechanisms of enzymes and serve as scaffolds for developing enzyme inhibitors. For instance, ethyl 2-hydroxy-3-[(oxetan-3-yl)amino]propanoate could be used to develop inhibitors targeting enzymes involved in inflammatory pathways or metabolic disorders.

In addition to its applications in drug discovery, ethyl 2-hydroxy-3-[(oxetan-3-yl)amino]propanoate has potential uses in materials science and polymer chemistry. The oxetane ring can undergo controlled ring-opening polymerization to form polymers with tailored properties. These polymers could find applications in drug delivery systems, where precise control over molecular weight and architecture is crucial for achieving optimal therapeutic effects.

The synthesis of ethyl 2-hydroxy-3-[(oxetan-3-yloxy))amino]propanoate involves multi-step organic transformations that highlight its synthetic versatility. Key steps include the formation of the oxetane ring via cycloaddition reactions, followed by functionalization with an amino group and esterification with ethanol. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions can be employed to introduce additional substituents at specific positions on the molecule.

The reactivity of ethyl 2-hydroxy-3-[ (oxetan-yloxy)) amino]propanoate makes it a valuable intermediate for constructing complex molecules. For example, nucleophilic attack on the oxetane ring can lead to the formation of new carbon-carbon bonds, enabling the synthesis of polycyclic structures or molecules with novel biological activities. Additionally, reduction or oxidation reactions can be performed on different functional groups within the molecule to generate a wide range of derivatives.

The pharmacological properties of ethyl 2-hydroxy--[ (oxeta--nyloxy)) amino]propanoate have been explored in several preclinical studies. These studies have demonstrated that derivatives derived from this compound exhibit promising activities against various biological targets. For instance, some derivatives have shown inhibitory effects on kinases involved in cancer cell proliferation and survival. Others have demonstrated anti-inflammatory properties by modulating cytokine production and immune cell function.

The development of new synthetic methodologies for ethyl 2-hydroxy--[ (oxeta--nylocylohexanol)) amino]propanoate continues to be an active area of research. Advances in flow chemistry and continuous manufacturing have enabled more efficient and scalable production processes for this compound and its derivatives. These innovations are crucial for translating laboratory discoveries into clinical applications by ensuring consistent quality and supply chain reliability.

In conclusion, ethyl 2-hydroxy--[ (oxeta--nyl) amino] propanoate (CAS No:1862918_28_22) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable building block for synthesizing peptidomimetics, enzyme inhibitors, and other therapeutic agents. Additionally, its reactivity allows for diverse chemical transformations that expand its utility across multiple disciplines including materials science and polymer chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1862918-28-2)ethyl 2-hydroxy-3-[(oxetan-3-yl)amino]propanoate
A1074661
Purity:99%
Quantity:1g
Price ($):402.0
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